molecular formula C21H27N3O4 B3897360 4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

Cat. No. B3897360
M. Wt: 385.5 g/mol
InChI Key: SLAKSMJWYKBNOQ-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TBN-PA, is a small molecule compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions. TBN-PA is known to exhibit a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated in various studies.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is complex and involves several pathways. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which play a crucial role in regulating mood, cognition, and behavior. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also exhibits anti-cancer properties, as it induces apoptosis in cancer cells and inhibits the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurological disorders. Additionally, this compound exhibits low toxicity and has been shown to be well-tolerated in animal models. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the long-term effects of this compound and its potential side effects.

Future Directions

There are several future directions related to 4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine that warrant further investigation. One area of interest is the development of novel therapeutics based on this compound for the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research applications.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its potential use in the treatment of depression and anxiety disorders, as it exhibits anxiolytic and antidepressant-like effects in animal models. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-9-11-24(12-10-23)22-15-16-13-19(26-2)21(28-4)20(14-16)27-3/h5-8,13-15H,9-12H2,1-4H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKSMJWYKBNOQ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.